

# Ruboxistaurin fecal excretion renal elimination profile

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## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

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## Ruboxistaurin Excretion Profile: Quantitative Summary

The table below summarizes the key quantitative data on the excretion of **ruboxistaurin** and its metabolites in humans.

Aspect	Data	Context / Notes
Total Recovery of Oral Dose	~90% of administered radioactivity [1]	From a human mass balance study using [ <sup>14</sup> C]ruboxistaurin.
Fecal Excretion	84% of administered dose [1]	Majority of recovered material; comprises parent drug and metabolites.
Renal Excretion	1% of administered dose [1]	Confirmed as a minor elimination route.
Key Metabolite	N-desmethyl ruboxistaurin (LY333522) [2] [3]	Formed via CYP3A4 metabolism; equipotent to parent drug [4].
Half-life (Parent)	~9 hours [4] [3]	Allows for once-daily dosing.
Half-life (Metabolite)	~16 hours [4] [3]	

## Experimental Protocols for Excretion Studies

The data on **ruboxistaurin**'s excretion comes from well-established clinical and analytical methods.

### Human Mass Balance and Excretion Study

This protocol is critical for quantifying the routes of elimination [1].

- **Design:** A single-center, open-label study in healthy human subjects.
- **Dosing:** A single oral dose of 64 mg of [<sup>14</sup>C]**ruboxistaurin** (approximately 100 µCi) was administered.
- **Sample Collection:** Urine and feces were collected for a period of 21 days post-dosing to ensure complete recovery.
- **Analysis:** Total radioactivity was measured in excreta to determine the mass balance. Metabolite profiling in feces was conducted using high-performance liquid chromatography (HPLC) with off-line radioactivity detection.

### Pharmacokinetic Study in Renal Impairment

This study specifically assessed whether renal function affects **ruboxistaurin**'s pharmacokinetics [2].

- **Design:** A clinical trial comparing two groups: six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring long-term hemodialysis.
- **Dosing:** All subjects received a single 32 mg oral dose of **ruboxistaurin**.
- **Blood Sampling:** Serial blood samples were collected for up to 72 hours after dosing.
- **Hemodialysis:** ESRD subjects underwent hemodialysis approximately 58 hours after dosing. Blood samples were taken immediately before and after dialysis to determine the drug's dialyzability.
- **Analysis:** Plasma concentrations of **ruboxistaurin** and its active metabolite were determined, and key pharmacokinetic parameters (AUC, C<sub>max</sub>, t<sub>1/2</sub>) were compared between the two groups.

### Analytical Method for Quantification in Plasma

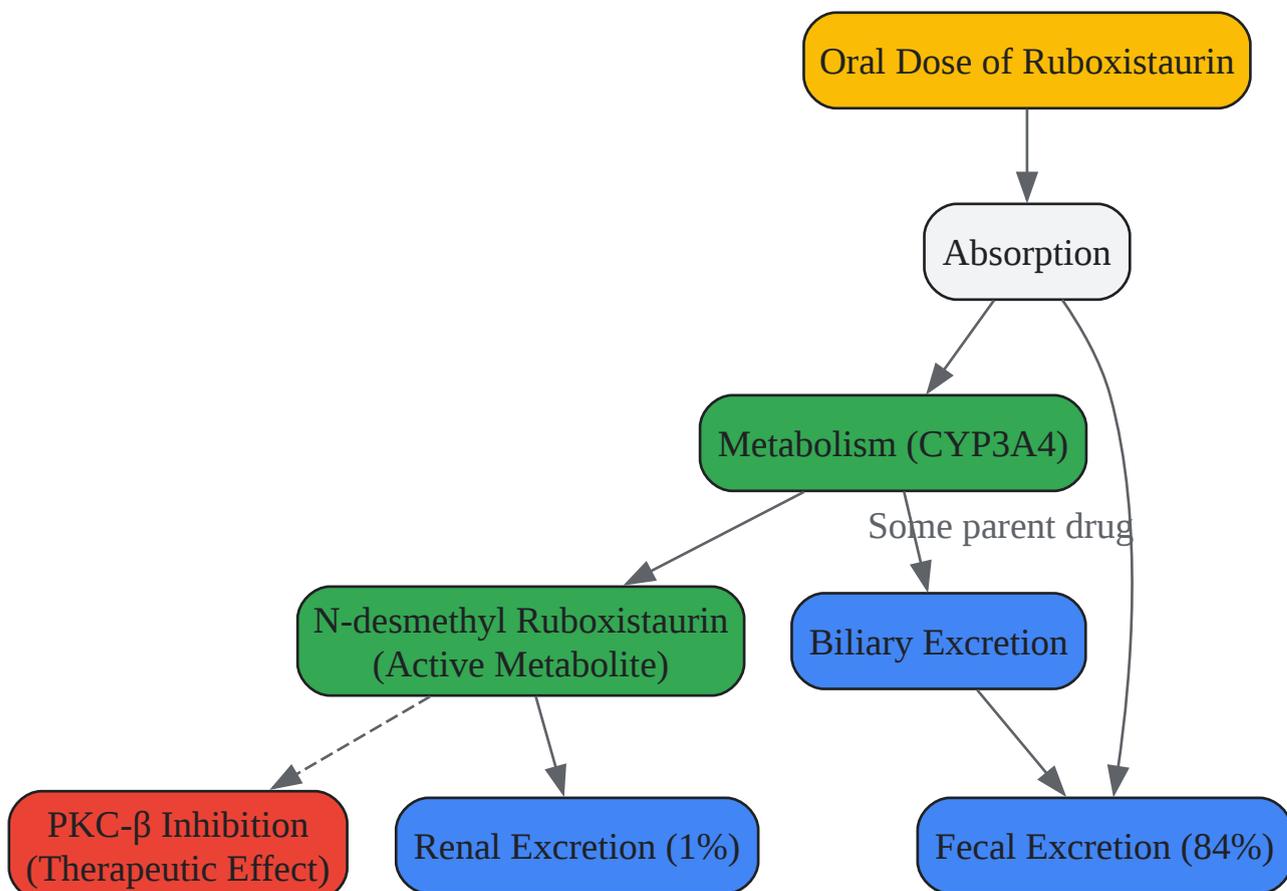
A recent study developed a sensitive and validated LC-MS/MS method, which is representative of the techniques used for such analyses [5].

- **Technology:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- **Chromatography:** Ultra-performance liquid chromatography (UPLC) with an Acquity UPLC HSS T3 column.
- **Mass Spectrometry:** Detection using a triple quadrupole tandem mass detector with electrospray ionization (ESI) in positive ion mode.
- **Sample Preparation:** Protein precipitation from rat plasma using acetonitrile.
- **Validation:** The method was validated for linearity (25–1000 ng/mL), accuracy, and precision, making it suitable for pharmacokinetic studies.

## Diagram of Ruboxistaurin's Excretion Pathway

The following diagram summarizes the disposition and excretion pathway of **ruboxistaurin** in humans, based on the available study data.



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## Key Implications for Drug Development

The unique excretion profile of **ruboxistaurin** has direct clinical and development implications:

- **Dosing in Renal Impairment:** The pharmacokinetic study concluded that **no formal dosage adjustment should be required for patients with any degree of renal impairment**, including those undergoing hemodialysis [2]. This is because the kidneys play a minor role in the drug's clearance.
- **Drug-Drug Interactions:** As **ruboxistaurin** is metabolized primarily by CYP3A4 [3], co-administration with strong inducers of this enzyme (e.g., rifampicin, carbamazepine, phenobarbital) can significantly reduce the plasma concentrations of both **ruboxistaurin** and its active metabolite. Conversely, inhibitors of CYP3A4 may increase its exposure.

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